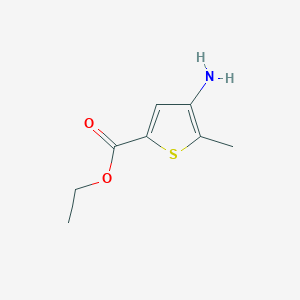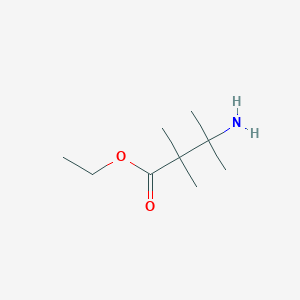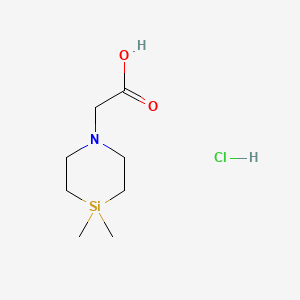![molecular formula C7H7NS B13576881 5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
5-methyl-6H-thieno[2,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-6H-thieno[2,3-b]pyrrole is an organic compound with the molecular formula C7H7NS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a one-pot procedure that condenses ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift . These methods provide efficient ways to produce this compound in good yield and high quality.
Analyse Chemischer Reaktionen
5-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-methyl-6H-thieno[2,3-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been incorporated into bioisosteric analogs of serotonin agonists and utilized in the physico-chemical profiling of modified peptides . In medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as glycogen phosphorylase and cyclooxygenase, thereby affecting metabolic and inflammatory pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
5-methyl-6H-thieno[2,3-b]pyrrole can be compared with other similar compounds such as thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical reactivity and biological activity. Other similar compounds include thieno[3,2-b]pyrrole derivatives, which also exhibit a range of biological activities and are used in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7NS |
|---|---|
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
5-methyl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 |
InChI-Schlüssel |
HBIGGKYQZGKYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)


![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)

![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)



